2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
The compound “2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide” is a derivative of oxadiazole . Oxadiazoles are heterocyclic compounds that have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Synthesis Analysis
The synthesis of similar oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords an intermediate oxadiazole, which can then be acylated with various acid chlorides to yield the final product . The structures of the synthesized compounds are confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be analyzed using various spectroscopic techniques. The exact structure of “2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide” is not available in the retrieved papers, but similar compounds have a linear formula of C23H20BrN5OS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives have been described in the Synthesis Analysis section. The reactions involve the formation of an oxadiazole ring, followed by acylation to introduce various functional groups .Future Directions
The future directions for research on “2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, given their broad spectrum of biological activity, oxadiazole derivatives could be investigated for their potential use in the treatment of various diseases .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-2-12-3-9-15(10-4-12)20-16(23)11-25-18-22-21-17(24-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAXJGNXRBQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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